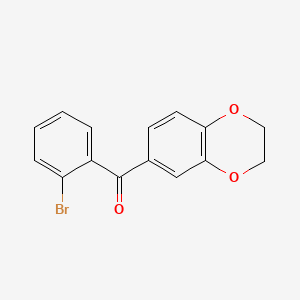

2-溴-3',4'-(乙二氧基)二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3',4'-(ethylenedioxy)benzophenone often involves multi-step chemical reactions. For instance, benzophenone derivatives can be synthesized through reactions like the Wittig-Horner reaction or Friedel-Crafts reactions, utilizing specific brominated intermediates and phosphonic acid esters or benzoic acids respectively. These methods demonstrate the versatility in synthesizing benzophenone derivatives with specific functional groups, contributing to the diversity of their chemical and physical properties (Liang Zuo-qi, 2015); (W. Jin, 2011).

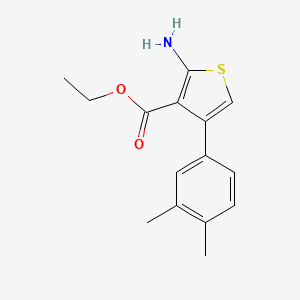

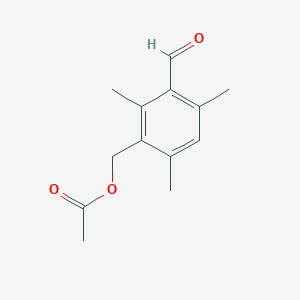

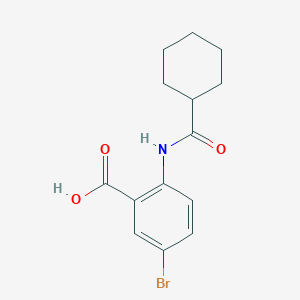

Molecular Structure Analysis

The molecular structure of benzophenone derivatives, including 2-Bromo-3',4'-(ethylenedioxy)benzophenone, is characterized by spectroscopic methods such as NMR, IR, and XRD. These techniques provide detailed information on the spatial arrangement of atoms, functional groups, and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties. For example, detailed characterization can reveal the effects of substituents on the molecular structure and its photoluminescence properties (Yusuf Akbaba et al., 2010).

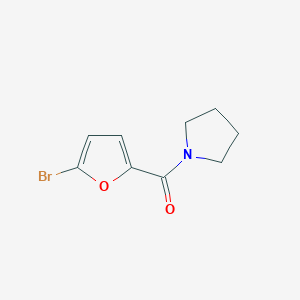

Chemical Reactions and Properties

Benzophenone derivatives engage in various chemical reactions, including bromination, cycloaddition, and polycondensation, depending on their functional groups and the reaction conditions. These reactions can significantly alter their chemical structure, leading to new compounds with distinct properties. For example, the formation of isobenzofurans from benzophenones through a mechanism involving displacement of bromide indicates the reactive versatility of these compounds (Roy Faragher & Thomas L. Gilchrist, 1976).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as solubility, melting point, and photoluminescence, are directly influenced by their molecular structure. The presence of specific substituents can enhance their fluorescence intensity in solid and solution states, indicating potential applications in materials science and photoluminescent materials (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the application of benzophenone derivatives in chemical synthesis and materials science. Their ability to undergo reactions like polycondensation under specific conditions showcases their utility in creating polymeric materials with desired features (Yinghui Yin et al., 2013).

科学研究应用

在有机化学实验中的应用

羰基化合物的α-溴化反应是有机化学领域的一个重要课题 . “2-溴-3',4'-(乙二氧基)二苯甲酮”可用于各种苯乙酮衍生物的溴化反应 . 该反应采用吡啶氢溴酸过溴化物作为溴化剂进行研究,重点探讨了反应时间、反应温度和溴化剂用量的影响 . 结果表明,以4-氯苯乙酮为底物,乙酸为溶剂,底物与溴化剂的摩尔比为1.0:1.1,在90 ℃下可以合成4-氯-α-溴-苯乙酮 . 该创新实验在安全性、高产率、成本效益和可重复性方面表现出显著优势 .

在实验教学中的应用

“2-溴-3',4'-(乙二氧基)二苯甲酮”可用于有机化学实验教学 . 通过对18名大三本科生的实验教学观察发现,所有学生都在4-5小时内成功完成实验,其中14名学生取得了显著的成绩,产率超过80% . 这种方法可以提高他们的科学素养水平,培养创新意识和实践能力 . 因此,这种方法非常适合在本科实验教学中广泛实施和整合 .

安全和危害

When handling “2-Bromo-3’,4’-(ethylenedioxy)benzophenone”, it’s advised to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Measures should be taken to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

(2-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAMRSDNCRRMBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354336 |

Source

|

| Record name | 2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164526-08-3 |

Source

|

| Record name | 2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)